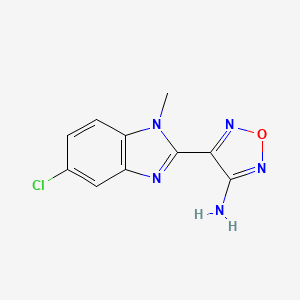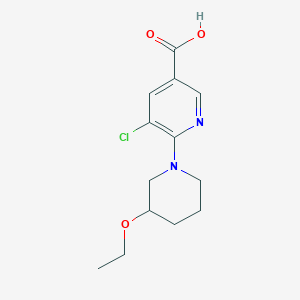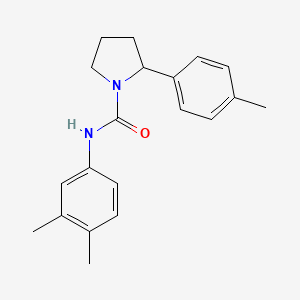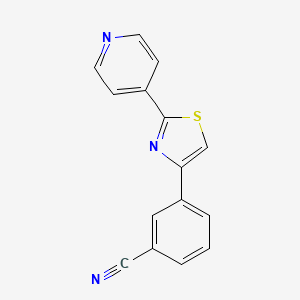
N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also known as ABT-702, is a small molecule drug that has been extensively studied for its potential therapeutic applications. ABT-702 belongs to the class of sulfonamide compounds and is structurally similar to the nucleoside adenosine.
Mécanisme D'action
N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide inhibits adenosine kinase, which leads to an increase in extracellular adenosine levels. Adenosine acts on various adenosine receptors in the body, including A1, A2A, A2B, and A3 receptors. The activation of these receptors leads to various physiological effects, including vasodilation, inhibition of inflammation, and modulation of neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its selectivity for adenosine kinase. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of adenosine signaling in various physiological processes. One of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For the study of N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide include the development of more potent and selective adenosine kinase inhibitors and the study of the role of adenosine signaling in various physiological processes.
Méthodes De Synthèse
The synthesis of N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves a multi-step process that starts with the reaction of 2-naphthol with chlorosulfonic acid to form 2-naphthol-7-sulfonic acid. The resulting compound is then reacted with sodium hydroxide to form the sodium salt of 2-naphthol-7-sulfonic acid. The sodium salt is then reacted with 3-aminobutylamine to form this compound.
Applications De Recherche Scientifique
N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the enzyme adenosine kinase, which is involved in the regulation of adenosine levels in the body. Adenosine is a signaling molecule that plays a critical role in various physiological processes, including inflammation, immune response, and neurotransmission.
Propriétés
IUPAC Name |
N-(3-aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-11(15)8-9-16-19(17,18)14-7-6-12-4-2-3-5-13(12)10-14/h6-7,10-11,16H,2-5,8-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPOKQNSGJBYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560244.png)

![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)


![N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7560282.png)


![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)



![2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B7560317.png)
![3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7560330.png)